N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

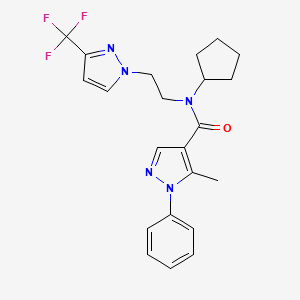

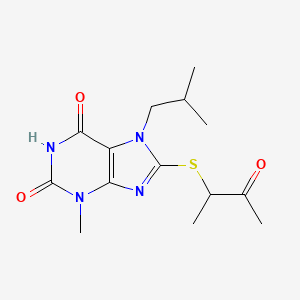

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from drug development to materials science.

Synthesis Analysis

The synthesis of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones . This reaction yields the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .

Molecular Structure Analysis

The molecular structure of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .

Chemical Reactions Analysis

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .

科学的研究の応用

Laser Flash Photolysis Studies

- A study by Pezacki et al. (1998) in the Journal of the American Chemical Society utilized laser flash photolysis to investigate atom transfer reactions involving compounds related to N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is significant for understanding the photochemical properties of adamantane derivatives (Pezacki et al., 1998).

Synthesis and Antimicrobial Activity

- El-Emam et al. (2012) in Molecules investigated the synthesis and antimicrobial activity of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide and its derivatives. The study showed the potential of these compounds against various bacterial strains and the pathogenic fungus Candida albicans, highlighting their importance in the development of new antimicrobial agents (El-Emam et al., 2012).

Carbene Chemistry and Intermolecular Interactions

- Research by Jabłoński (2022) in Molecules examined dimers formed by N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. This study provides insights into the carbene chemistry and the role of intermolecular interactions, including secondary ones, which are crucial for understanding the chemical behavior of these compounds (Jabłoński, 2022).

Vibrational Spectroscopy and Molecular Modeling

- Gladkov et al. (2014) in Spectrochimica Acta conducted vibrational spectroscopy and quantum chemical modeling on N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is pivotal for understanding the molecular structure and behavior of this compound, particularly in its crystalline phase (Gladkov et al., 2014).

Synthesis and Structure Insights of Broad-Spectrum Antibacterial Candidates

- A study by Al-Wahaibi et al. (2020) in Molecules focused on the synthesis and structural characterization of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. The findings reveal the potential of these compounds as broad-spectrum antibacterial agents, offering new possibilities in the field of antimicrobial research (Al-Wahaibi et al., 2020).

Synthesis and Bioactivity of Hydrazide-Hydrazones

- Pham et al. (2019) in Molecules explored the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety. This study contributes to the understanding of the antibacterial and antifungal properties of these compounds, which are important for medicinal chemistry (Pham et al., 2019).

特性

IUPAC Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNKZBBTWYFYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)

![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571659.png)

![(1R)-1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol;hydrochloride](/img/structure/B2571662.png)

![5-methyl-N-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2571664.png)

![2-methyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571665.png)

![1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2571666.png)

![2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2571667.png)

![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2571671.png)

![2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2571672.png)